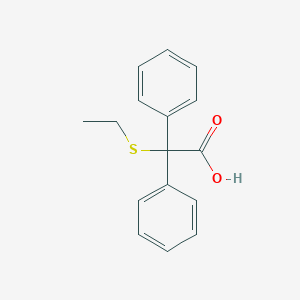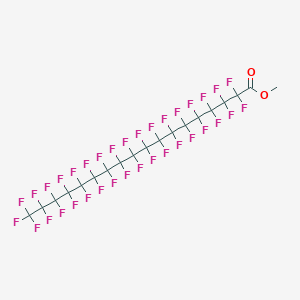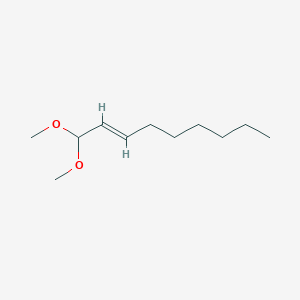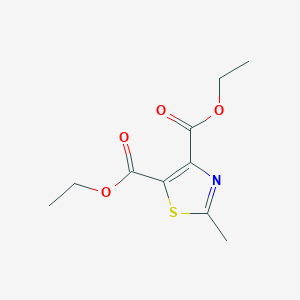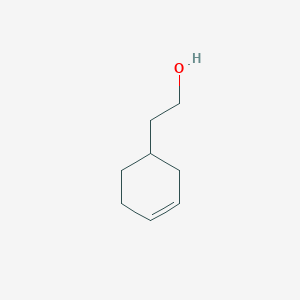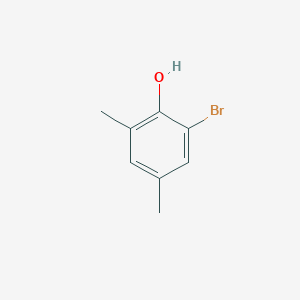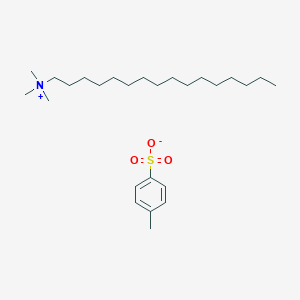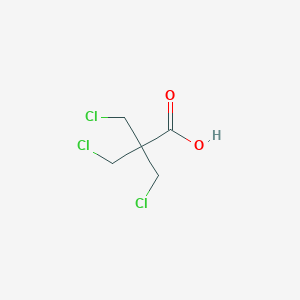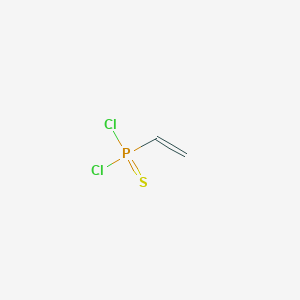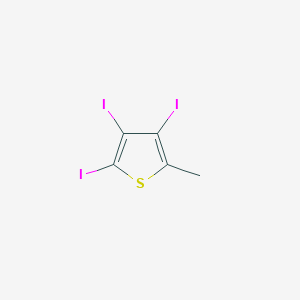
5,6-Dichloroisoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloroisoindoline is a chemical compound that belongs to the isoindoline family. It is a heterocyclic compound that contains two chlorine atoms and a nitrogen atom in its structure. The compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 5,6-Dichloroisoindoline involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine binding site of tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This results in cell cycle arrest and ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
5,6-Dichloroisoindoline has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells by inducing oxidative stress and DNA damage. Additionally, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5,6-Dichloroisoindoline in lab experiments include its potent anticancer activity, its ability to overcome multidrug resistance, and its relatively simple synthesis method. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity to non-cancerous cells.
Orientations Futures
There are several future directions for research on 5,6-Dichloroisoindoline. One potential avenue is to explore the compound's activity against other types of cancer, such as pancreatic and prostate cancer. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential molecular targets. Another potential direction for research is to explore the compound's activity against other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, efforts should be made to optimize the synthesis method of the compound to improve its yield and purity.
In conclusion, 5,6-Dichloroisoindoline is a promising compound with potent anticancer activity and a range of potential applications in various fields. Further research is needed to fully understand the compound's mechanism of action and to identify potential molecular targets. With continued research, 5,6-Dichloroisoindoline has the potential to become a valuable tool in the fight against cancer and other diseases.
Méthodes De Synthèse
The synthesis of 5,6-Dichloroisoindoline involves the reaction of 2,3-dichlorophenyl isocyanate with aniline in the presence of a base catalyst. The reaction proceeds through an isocyanate intermediate, which undergoes nucleophilic attack by the aniline to form the desired product. The reaction is typically carried out under mild conditions, and the yield of the product can be optimized by adjusting the reaction parameters.
Applications De Recherche Scientifique
5,6-Dichloroisoindoline has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. The mechanism of action of the compound involves inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 5,6-Dichloroisoindoline has shown promising activity against multidrug-resistant cancer cells, making it a potential candidate for combination therapy.
Propriétés
Numéro CAS |
15997-90-7 |
|---|---|
Nom du produit |
5,6-Dichloroisoindoline |
Formule moléculaire |
C8H7Cl2N |
Poids moléculaire |
188.05 g/mol |
Nom IUPAC |
5,6-dichloro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H7Cl2N/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2,11H,3-4H2 |
Clé InChI |
JLALYYJPNQCWDM-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=C(C=C2CN1)Cl)Cl |
SMILES canonique |
C1C2=CC(=C(C=C2CN1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



